molecular formula C19H21F2N5O2 B2644583 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034335-15-2

3-(1H-benzo[d]imidazol-2-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No. B2644583
CAS RN: 2034335-15-2
M. Wt: 389.407
InChI Key: WSWVHLKYNCXFDO-UHFFFAOYSA-N
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Description

The compound “3-(1H-benzo[d]imidazol-2-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)propanamide” is a complex organic molecule that contains several functional groups including a benzimidazole, a difluorocyclohexyl, an oxadiazole, and a propanamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and oxadiazole groups are aromatic heterocycles, which could contribute to the stability and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the propanamide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of multiple aromatic rings could increase its stability and affect its solubility .

Scientific Research Applications

Imaging and Diagnostic Applications

Compounds similar to the query have been investigated for their utility in imaging and diagnostics. For example, iodine-123 labeled ligands with benzodiazepine structures have been evaluated as probes for in vivo imaging of benzodiazepine receptor sites in the human brain. These studies have shown promise in using such compounds for high-resolution single-photon emission tomography (SPET) scanning, allowing for detailed brain imaging and the study of neurological conditions (J. Kuikka et al., 1996).

Therapeutic Research

Although not directly matching the query compound, benzodiazepine derivatives have been extensively studied for their therapeutic effects, such as in the treatment of anxiety, insomnia, and other conditions. These studies have provided insights into the pharmacokinetics, metabolism, and safety profiles of benzodiazepines, contributing to our understanding of how similar compounds could be optimized for medical use. Research has also explored the efficacy of benzodiazepine antagonists in reversing the effects of benzodiazepines, highlighting the complex interactions within this class of compounds and their potential therapeutic applications (A. Darragh et al., 1981).

Safety and Dosimetry Studies

Safety and dosimetry studies of radiotracers for clinical imaging, such as those targeting specific receptors in the brain, are crucial in the development of diagnostic tools. For instance, research on 11C-labeled compounds targeting sphingosine-1-phosphate receptor 1 (S1PR1) has evaluated the safety, dosimetry, and brain uptake patterns in humans, offering a framework for assessing similar compounds' potential in clinical diagnostics (M. Brier et al., 2022).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N5O2/c20-19(21)9-7-12(8-10-19)18-25-17(28-26-18)11-22-16(27)6-5-15-23-13-3-1-2-4-14(13)24-15/h1-4,12H,5-11H2,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWVHLKYNCXFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CCC3=NC4=CC=CC=C4N3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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